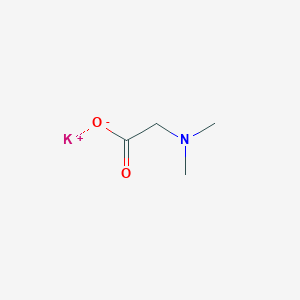

Potassium N,N-dimethylglycinate

Description

Properties

CAS No. |

17647-86-8 |

|---|---|

Molecular Formula |

C4H9KNO2 |

Molecular Weight |

142.22 g/mol |

IUPAC Name |

potassium;2-(dimethylamino)acetate |

InChI |

InChI=1S/C4H9NO2.K/c1-5(2)3-4(6)7;/h3H2,1-2H3,(H,6,7); |

InChI Key |

OBMWWBLUVJBOIZ-UHFFFAOYSA-N |

SMILES |

CN(C)CC(=O)[O-].[K+] |

Canonical SMILES |

CN(C)CC(=O)O.[K] |

Other CAS No. |

17647-86-8 |

Pictograms |

Corrosive |

Related CAS |

1118-68-9 (Parent) |

Origin of Product |

United States |

Synthetic Methodologies for N,n Dimethylglycinate Compounds

Direct Synthesis Routes for Potassium N,N-Dimethylglycinate

The most direct route to producing this compound involves the neutralization of N,N-dimethylglycine (DMG) with a potassium base. A documented method describes the reaction of DMG with potassium hydroxide (B78521). google.com In this process, an aqueous solution of potassium hydroxide is added to a reaction system containing DMG, leading to the formation of the potassium salt. google.com This acid-base reaction is a straightforward and common method for preparing salts of carboxylic acids.

Another approach involves the synthesis of the sodium salt of DMG first, which is then neutralized. google.com While this specific patent focuses on neutralization with sulfuric acid to produce the free base DMG, substituting the acid with a potassium-containing counterpart or using potassium hydroxide for the initial hydrolysis could theoretically yield the potassium salt. google.com For instance, potassium hydroxide has been used in the hydrolysis step following the reaction of hydroxyacetonitrile and dimethylamine (B145610) to obtain the N,N-dimethylglycine salt solution. google.comgoogle.com

Preparative Techniques for N,N-Dimethylglycine Precursors

The industrial availability and synthesis of N,N-dimethylglycine (DMG) are critical for the production of its derivatives. Several synthetic pathways have been developed for its preparation.

A significant method for synthesizing N,N-dimethylglycine involves the reaction of hydroxyacetonitrile with dimethylamine in an aqueous medium. google.com This reaction forms an intermediate which is then subjected to quaternization and hydrolysis, often with a base like potassium hydroxide or sodium hydroxide, to yield the salt of N,N-dimethylglycine. google.comgoogle.com

A specific example of this process involves the following steps:

An aqueous solution of hydroxyacetonitrile is placed in an autoclave.

A 33% aqueous solution of dimethylamine is introduced, and the mixture is heated to 60°C.

After the initial reaction, a 50% potassium hydroxide solution is added, and the mixture is held at 80°C for several hours to facilitate hydrolysis. google.com

The resulting solution containing the N,N-dimethylglycine salt undergoes deamination.

Finally, the pH is adjusted to approximately 5.0 to yield N,N-dimethylglycine. google.com

This method is notable but does involve the use of cyanide-containing precursors, which can present environmental concerns. google.com

Several alternative routes for synthesizing N,N-dimethylglycine exist, avoiding the hydroxyacetonitrile precursor.

From Monochloroacetic Acid: A widely used commercial process involves the reaction of monochloroacetic acid with an aqueous solution of dimethylamine. google.comgoogle.compatsnap.com The reaction is typically carried out by adding the chloroacetic acid solution to the dimethylamine solution, with the molar ratio of chloroacetic acid to dimethylamine being in the range of 1:2.5 to 1:5. google.com The temperature is controlled between 20°C and 70°C, followed by an insulation period to complete the reaction. google.com The resulting N,N-dimethylglycine hydrochloride salt must then be further processed, often using ion exchange resins or other purification methods, to obtain the free base N,N-dimethylglycine. google.compatsnap.com

Strecker Synthesis: An alternative pathway is based on the Strecker amino acid synthesis. This method involves reacting formaldehyde (B43269), sodium cyanide, and dimethylamine. google.comgoogle.com This reaction produces N,N-Dimethylamino acetonitrile (B52724) as an intermediate, which is then hydrolyzed using a strong base like sodium hydroxide to produce the sodium salt of DMG. google.com The free acid can then be obtained through neutralization. google.com

Eschweiler-Clarke Reaction: N,N-dimethylglycine can also be prepared via the alkylation of glycine (B1666218) using the Eschweiler-Clarke reaction. wikipedia.orgchemicalbook.com In this procedure, glycine is treated with aqueous formaldehyde and formic acid. wikipedia.orgchemicalbook.com The formic acid acts as both the solvent and the reducing agent in this methylation reaction. wikipedia.org Following the reaction, hydrochloric acid is typically added to precipitate the hydrochloride salt of DMG. wikipedia.orgchemicalbook.com

Below is a table summarizing these alternative synthetic pathways.

Table 1: Alternative Synthetic Pathways to N,N-Dimethylglycine| Starting Materials | Key Reagents/Conditions | Intermediate/Product | Reference(s) |

|---|---|---|---|

| Monochloroacetic Acid, Dimethylamine | Aqueous solution, 20-70°C | N,N-Dimethylglycine | google.com, patsnap.com |

| Formaldehyde, Sodium Cyanide, Dimethylamine | Sodium bisulfite, Caustic soda hydrolysis | N,N-Dimethylamino acetonitrile, Sodium N,N-dimethylglycinate | google.com, google.com |

| Glycine, Formaldehyde | Formic acid (Eschweiler-Clarke reaction) | N,N-Dimethylglycine | wikipedia.org, chemicalbook.com |

Esterification Reactions of N,N-Dimethylglycine for Derivative Synthesis

The synthesis of N,N-dimethylglycine esters is an important area of study, creating derivatives with varied applications. These are typically achieved through esterification reactions with various alcohols.

Esterification of N,N-dimethylglycine with an alcohol is a reversible reaction that generally requires a catalyst to proceed efficiently. google.com

Heterogeneous Catalysis: A notable development is the use of silica (B1680970) gel sulfonic acid as a solid, recyclable catalyst. google.com This catalyst offers high activity, with conversion rates reported to be above 95%. google.com Its advantages include ease of synthesis from inexpensive materials, simple recovery through filtration, and the avoidance of equipment corrosion associated with strong mineral acids. google.com

Homogeneous Catalysis: Traditional homogeneous catalysts like sulfuric acid and phosphoric acid are also effective for this esterification. google.com However, they present challenges in terms of separation from the product mixture and potential for equipment corrosion. google.com Another approach involves using triethylamine (B128534) in an anhydrous chloroform (B151607) solvent for the reaction between an acid chloride and an alcohol.

A comparison of catalytic strategies is presented in the table below.

Table 2: Catalytic Strategies in N,N-Dimethylglycine Esterification| Catalyst Type | Example(s) | Advantages | Disadvantages | Reference(s) |

|---|---|---|---|---|

| Heterogeneous | Silica Gel Sulfonic Acid | High conversion (>95%), Recyclable, Non-corrosive, Simple workup | Potentially higher initial cost | google.com |

| Homogeneous | Sulfuric Acid, Phosphoric Acid | Readily available, Effective | Corrosive, Difficult to separate from product | google.com |

| Base-mediated | Triethylamine | Used in reactions involving acid chlorides | Requires anhydrous conditions, Stoichiometric amounts may be needed |

Optimizing reaction conditions is crucial for maximizing the yield and efficiency of N,N-dimethylglycine ester synthesis. The key parameters that are often adjusted include temperature, reactant molar ratios, and water removal. google.comangolaonline.net

Temperature: The reaction temperature is typically set based on the boiling point of the alcohol being used in the esterification. google.com

Reactant Ratio: The molar ratio of N,N-dimethylglycine to alcohol is a critical factor.

For low-boiling-point alcohols, a molar ratio of DMG to alcohol of 1:4 to 1:7 is preferred. google.com

For high-boiling-point alcohols, the preferred molar ratio is 1:2 to 1:5. google.com

Water Removal: Since esterification is a reversible reaction that produces water, its removal from the reaction system is essential to drive the equilibrium towards the product side and improve conversion efficiency. google.com This is often accomplished by using a water-entraining agent (band aqua) such as toluene (B28343) or benzene, which forms an azeotrope with water that can be distilled off. google.com When using high-boiling-point alcohols, a specific amount of this agent is added to the reaction mixture. google.com

The optimization of these conditions, particularly the effective removal of water, is a key strategy for achieving high yields in the synthesis of N,N-dimethylglycine esters. google.com

Coordination Chemistry and Metal Complexation of N,n Dimethylglycinate

Ligand Exchange Dynamics in N,N-Dimethylglycinate Metal Complexes

The exchange of ligands in a metal complex is a fundamental process that dictates the complex's reactivity and its potential applications. Ligand substitution reactions can proceed through a continuum of mechanisms, primarily categorized as associative (A), dissociative (D), or interchange (I) pathways. data.govnih.govresearchgate.netnih.gov An associative mechanism involves the initial formation of a bond between the incoming ligand and the metal center, leading to an intermediate with a higher coordination number. Conversely, a dissociative mechanism is characterized by the departure of a ligand as the initial step, forming an intermediate with a lower coordination number. nih.govnih.gov The interchange mechanism represents a concerted process where the incoming and outgoing ligands exchange in a single step. nih.gov

The rate of these exchange processes can be investigated using various techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov NMR studies can provide information on the lability of ligands and offer insights into the mechanistic pathways of exchange reactions. nih.govnih.gov

Chelation Mechanisms and Stability Constants of N,N-Dimethylglycinate Complexes

N,N-dimethylglycinate typically acts as a bidentate ligand, coordinating to a central metal ion through the nitrogen atom of the amino group and one of the oxygen atoms of the carboxylate group to form a stable five-membered chelate ring. This chelation enhances the stability of the resulting metal complex, a phenomenon known as the chelate effect. The formation of these complexes is often studied in aqueous solutions, where the N,N-dimethylglycinate anion competes with water molecules for coordination sites on the metal ion.

Note: The data in this table is for glycine (B1666218) and is intended to be illustrative of the trends expected for N,N-dimethylglycinate.

Calorimetric studies can complement potentiometric data by providing information on the enthalpy (ΔH) and entropy (ΔS) changes associated with complex formation, offering a more complete thermodynamic profile of the chelation process.

Advanced Spectroscopic and Crystallographic Analyses

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the structure of potassium N,N-dimethylglycinate in solution. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and chemical environment of the atoms can be obtained.

High-Resolution ¹H and ¹³C NMR Investigations

High-resolution ¹H and ¹³C NMR spectra provide fundamental information about the molecular structure of N,N-dimethylglycinate in aqueous solution, which serves as a close model for its potassium salt. nih.gov

In ¹H NMR spectra of N,N-dimethylglycine recorded in water at a pH of 7.00, two main signals are observed. nih.govhmdb.ca A singlet at approximately 2.91 ppm is assigned to the six equivalent protons of the two methyl groups attached to the nitrogen atom (N-(CH₃)₂). Another singlet, appearing at around 3.71 ppm, corresponds to the two protons of the methylene (B1212753) group (-CH₂-). nih.govhmdb.ca

The ¹³C NMR spectrum in water at pH 7.00 reveals three distinct signals. nih.gov The carbon of the methyl groups (N-(CH₃)₂) resonates at approximately 46.31 ppm. The methylene carbon (-CH₂-) appears at around 62.68 ppm, and the carboxylate carbon (-COO⁻) is observed further downfield at about 172.95 ppm. nih.gov

Table 1: ¹H and ¹³C NMR Chemical Shifts of N,N-Dimethylglycine in Water (pH 7.00)

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-(CH₃)₂ | ~2.91 | ~46.31 |

| -CH₂- | ~3.71 | ~62.68 |

| -COO⁻ | - | ~172.95 |

Data sourced from PubChem. nih.gov

2D NMR Techniques (e.g., TOCSY, HSQC) for Structural Assignment

Two-dimensional (2D) NMR techniques, such as Total Correlation Spectroscopy (TOCSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed for the unambiguous assignment of ¹H and ¹³C signals and to confirm the connectivity within the N,N-dimethylglycinate molecule. nih.govnih.gov

An ¹H-¹H TOCSY spectrum of N,N-dimethylglycine shows correlations between coupled protons. For N,N-dimethylglycinate, this would primarily confirm the through-bond coupling within the molecule's backbone, although the simple structure limits extensive correlation networks. nih.gov

The ¹H-¹³C HSQC spectrum is particularly informative, as it correlates directly bonded proton and carbon atoms. hmdb.ca For N,N-dimethylglycinate, the HSQC spectrum would show a cross-peak connecting the ¹H signal of the methyl groups (~2.91 ppm) to the ¹³C signal of the methyl carbons (~46.35 ppm). nih.gov Similarly, a cross-peak would be observed between the ¹H signal of the methylene group (~3.71 ppm) and the ¹³C signal of the methylene carbon (~62.66 ppm). nih.gov This provides definitive evidence for the assignment of these signals.

X-ray Crystallography of N,N-Dimethylglycinate and Related Adducts

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single crystal X-ray diffraction of a co-crystal formed between N,N-dimethylglycine (as the cation, DMG⁺) and chloranilic acid (as the anion, CLA⁻) reveals the solid-state conformation of the protonated N,N-dimethylglycine molecule. mdpi.com In this complex, the N,N-dimethylglycine moiety exists in its protonated form. mdpi.com The study of such adducts allows for an understanding of the preferred geometry and intermolecular interactions of the N,N-dimethylglycinate cation in a crystalline environment. The analysis of the crystal structure of potassium chloride monohydrate also offers a glimpse into how potassium ions can be integrated into a crystal lattice with counter-ions and water molecules, a scenario that could be relevant for the crystallization of this compound. researchgate.net

Infrared and Raman Spectroscopic Characterization

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. nih.gov These methods are based on the absorption or scattering of infrared radiation by the molecule, which causes its bonds to vibrate at specific frequencies.

The IR and Raman spectra of this compound would be expected to show characteristic bands corresponding to the vibrations of its constituent functional groups. The vibrational properties of N,N-dimethylglycine have been previously characterized. mdpi.com Key expected vibrational modes for this compound include:

C-H stretching vibrations of the methyl and methylene groups, typically observed in the 2800-3000 cm⁻¹ region.

Asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) . These are particularly important and are expected in the regions of approximately 1550-1650 cm⁻¹ (asymmetric) and 1400-1450 cm⁻¹ (symmetric). The exact positions of these bands are sensitive to the ionic environment, including the nature of the cation (in this case, potassium).

C-N stretching vibrations , which are expected in the 1000-1250 cm⁻¹ range.

CH₂ and CH₃ bending (scissoring and rocking) vibrations , which appear at lower frequencies, typically below 1500 cm⁻¹.

The analysis of the IR and Raman spectra of related compounds, such as N,N-dimethylglycine and its co-crystals, provides a solid foundation for the interpretation of the vibrational spectra of this compound. mdpi.com Computational methods can also be employed to predict the vibrational frequencies and aid in the assignment of the experimental spectra. cardiff.ac.uk

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used for the molecular identification and structural elucidation of chemical compounds. In the context of this compound, mass spectrometry provides crucial information regarding its molecular weight and the fragmentation pattern of the N,N-dimethylglycinate moiety. The choice of ionization technique is critical, with electrospray ionization (ESI) being particularly well-suited for the analysis of polar and ionic compounds like this compound.

Molecular Identification

The molecular identification of this compound (C₄H₈KNO₂) by mass spectrometry relies on the accurate determination of its molecular mass. The theoretical monoisotopic mass of the neutral compound is 141.01921 Da. nih.gov Depending on the ionization mode and analytical conditions, several ionic species can be observed.

In positive ion mode ESI-MS, the protonated molecule of the free acid, N,N-dimethylglycine, [C₄H₉NO₂ + H]⁺, is often detected at a mass-to-charge ratio (m/z) of approximately 104.07. Additionally, the potassium adduct, [C₄H₉NO₂ + K]⁺, may be observed. In negative ion mode, the deprotonated molecule, the N,N-dimethylglycinate anion [C₄H₈NO₂]⁻, would be expected.

The high-resolution mass spectrometry (HRMS) measurement of these ions allows for the determination of the elemental composition, confirming the identity of the compound with high confidence.

Fragmentation Analysis

Tandem mass spectrometry (MS/MS) experiments are employed to investigate the fragmentation pathways of the N,N-dimethylglycinate ion. This provides characteristic structural information. The fragmentation of the protonated N,N-dimethylglycine molecule ([M+H]⁺ at m/z 104) typically proceeds through specific pathways.

A prominent fragmentation pathway involves the loss of formic acid (HCOOH), resulting in a characteristic fragment ion at m/z 58. This ion corresponds to the dimethylaminomethylidene cation, [CH₂=N(CH₃)₂]⁺. The high stability of this fragment often leads to it being the base peak in the product ion spectrum. nih.gov The observation of the neutral loss of 46 Da (the mass of formic acid) from the precursor ion at m/z 104 is a strong indicator of the presence of the N,N-dimethylglycine structure.

Another potential fragmentation pathway, especially in derivatives, involves the neutral loss of the entire N,N-dimethylglycine moiety (103 Da). nih.gov This is particularly useful when N,N-dimethylglycine is used as a derivatizing agent to improve the ionization of other molecules. nih.gov

The fragmentation patterns are crucial for the specific and sensitive detection of N,N-dimethylglycinate in complex matrices and for the structural confirmation of the compound.

Data Tables

Table 1: Key Mass Spectrometric Data for this compound

| Property | Value | Source |

| Molecular Formula | C₄H₈KNO₂ | nih.gov |

| Monoisotopic Mass | 141.01921 Da | nih.gov |

| Observed Ions (ESI-MS) | ||

| Protonated Molecule [M+H]⁺ (of N,N-dimethylglycine) | ~104.07 m/z | nih.gov |

| Major Fragment Ions (from [M+H]⁺) | ||

| Dimethylaminomethylidene cation | ~58 m/z | nih.gov |

Green Chemistry Principles in N,n Dimethylglycinate Research and Applications

Development of Sustainable Synthetic Protocols

The sustainable production of N,N-dimethylglycine (DMG), the precursor to Potassium N,N-dimethylglycinate, is a key area of research. Traditional methods often involve hazardous materials and generate significant waste, prompting the development of greener synthetic routes.

Historically, the synthesis of N,N-dimethylglycine has involved reagents that are now recognized as highly hazardous. One such method involves the reaction of sodium cyanide, dimethylamine (B145610), sodium bisulfite, and formaldehyde (B43269). google.com This pathway is fraught with environmental risks due to the high toxicity of sodium cyanide, which may not be fully consumed or hydrolyzed during the reaction. google.com Another older process involves reacting monochloroacetic acid with aqueous dimethylamine, followed by neutralization with hydrochloric acid and purification using ion exchange resins, which can be an expensive and resource-intensive step. google.com

Modern synthetic strategies aim to replace these hazardous and inefficient steps with safer, catalytic alternatives. A significant improvement involves reacting chloroacetic acid with an excess of dimethylamine. google.com This method avoids the use of cyanide and results in the formation of N,N-dimethylglycine and dimethylamine hydrochloride. While this is an improvement, it still generates salt as a byproduct.

A key green innovation is the use of solid, recyclable catalysts. For instance, in the preparation of N,N-dimethylglycine esters (a related synthetic pathway), silica (B1680970) gel sulfonic acid has been employed as a solid acid catalyst. This catalyst is noted for its high activity, simple preparation from inexpensive materials, and ease of recycling through simple filtration. Its use avoids the corrosion issues associated with liquid acids like sulfuric or phosphoric acid and leads to high conversion rates of over 95%.

Another approach involves the atmospheric hydrogenation of glycine (B1666218) and formaldehyde in the presence of a palladium/carbon catalyst to produce N,N-dimethylglycine. google.com While effective, the high cost of the palladium catalyst can be a drawback. google.com

A comparison of traditional and greener synthetic routes is presented below.

| Parameter | Traditional Cyanide-Based Route | Improved Chloroacetic Acid Route | Catalytic Hydrogenation Route |

| Primary Reagents | Sodium cyanide, Dimethylamine, Formaldehyde google.comgoogle.com | Chloroacetic acid, Dimethylamine google.com | Glycine, Formaldehyde google.com |

| Catalyst | None | None | Palladium/Carbon google.com |

| Key Hazard | High toxicity of sodium cyanide google.com | Use of corrosive chloroacetic acid | Expensive and precious metal catalyst google.com |

| Byproducts | Ammonia, various salts | Dimethylamine hydrochloride, Sodium chloride | Water |

| Green Advantage | None | Avoids highly toxic cyanide | High atom economy, water is the only byproduct |

This table provides a simplified comparison of different synthetic methods for N,N-dimethylglycine, the precursor to this compound.

Atom economy, a concept developed by Barry Trost, is a cornerstone of green chemistry that measures how many atoms from the reactants are incorporated into the final desired product. libretexts.orgmdpi.com It provides a framework for evaluating the efficiency of a chemical reaction at the molecular level. wikipedia.org An ideal reaction has 100% atom economy, meaning all reactant atoms end up in the product, with no atoms wasted as byproducts. mdpi.com

The production of N,N-dimethylglycine offers a clear example of how different synthetic routes impact atom economy and waste generation.

Low Atom Economy Route: The synthesis starting from chloroacetic acid and dimethylamine, followed by neutralization, generates significant salt waste. For every mole of N,N-dimethylglycine produced, at least one mole of sodium chloride is generated as a byproduct during neutralization, leading to poor atom economy. google.com

High Atom Economy Route: In contrast, the catalytic hydrogenation of glycine with formaldehyde is a highly atom-economical addition reaction. In this process, the atoms from formaldehyde are added to the glycine molecule, with water being the only byproduct. This type of reaction is favored in green chemistry as it maximizes the incorporation of reactant materials into the final product, thus minimizing waste. wikipedia.orgnih.gov

The choice of catalyst and reaction type directly influences the environmental footprint of the synthesis. Catalytic routes, especially addition and isomerization reactions, are inherently more atom-economical than stoichiometric reactions that generate non-recoverable byproducts. nih.gov The use of recyclable solid catalysts, such as silica gel sulfonic acid in related esterification steps, further contributes to waste minimization by reducing the need for single-use catalysts and simplifying purification processes.

Catalyst and Ligand Recyclability in N,N-Dimethylglycinate-Promoted Reactions

This compound, derived from the simple amino acid glycine, has gained attention as an inexpensive and efficient phosphine-free ligand in palladium-catalyzed cross-coupling reactions, most notably the Heck reaction. scienceinfo.com The Heck reaction is a powerful tool for forming carbon-carbon bonds, but its industrial application can be hampered by the use of expensive and often toxic phosphine (B1218219) ligands, as well as the challenge of recovering the palladium catalyst. scienceinfo.com

The use of N,N-dimethylglycinate as a ligand represents a greener alternative. However, a major challenge remains the recycling of the homogeneous palladium catalyst at the end of the reaction cycle to prevent its loss and product contamination. scienceinfo.com Research has focused on developing systems that facilitate catalyst recovery and reuse.

One effective strategy is to conduct the reaction in an aqueous medium. A palladium catalyst complexed with a water-soluble ligand, such as this compound, can remain in the aqueous phase after the reaction is complete. The desired organic product, being insoluble in water, can be easily separated by extraction with an organic solvent. This allows the aqueous phase containing the catalyst to be recycled and reused in subsequent reaction cycles, reducing both waste and cost. greenering.org Studies on similar systems have demonstrated that a water-soluble palladium catalyst can be reused for multiple cycles without a significant loss of activity. greenering.org For example, a recyclable palladium catalytic system used for a C-C coupling reaction in water was reused for five cycles, with selectivity even increasing in later cycles. greenering.org

Another approach involves immobilizing the palladium catalyst onto a solid support, such as silica gel. This heterogeneous catalyst can be easily recovered by filtration at the end of the reaction, allowing for its reuse.

Environmental Impact Assessments of N,N-Dimethylglycinate-Related Chemical Processes

An LCA for the production of this compound would involve several key stages:

Goal and Scope Definition : The purpose of the assessment would be to quantify the environmental impacts of producing 1 kg of this compound, defining the system boundaries to include all relevant upstream and downstream processes. researchgate.netulisboa.pt

Life Cycle Inventory (LCI) : This stage involves compiling data on all inputs (raw materials, energy, water) and outputs (products, byproducts, emissions to air, water, and soil) for each step in the production chain. rsc.org For example, this would include quantifying the electricity used for heating and stirring, the mass of solvents, and the amount of waste generated.

Life Cycle Impact Assessment (LCIA) : The data from the LCI is used to evaluate potential environmental impacts. researchgate.net This includes categories such as global warming potential, acidification potential, and human toxicity. mdpi.com For instance, the use of solvents and energy from fossil fuels would contribute to the global warming potential.

Interpretation : The results are analyzed to identify the main drivers of environmental impact and to suggest potential improvements. researchgate.net This could involve comparing different synthetic routes or evaluating the benefits of catalyst recycling.

Green chemistry metrics such as the E-Factor (Environmental Factor), which measures the mass of waste per unit of product, and Process Mass Intensity (PMI), which is the ratio of all inputs to the mass of the final product, serve as valuable indicators within an LCA framework. nih.gov A lower E-Factor and PMI are indicative of a greener, more efficient process. By applying these metrics, a synthetic route utilizing catalytic hydrogenation would show a significantly lower environmental impact compared to a traditional stoichiometric route with substantial salt byproduct formation.

Q & A

Q. What are the recommended synthetic routes for Potassium N,N-dimethylglycinate, and how can purity be optimized?

this compound is synthesized via alkylation of glycine followed by neutralization with potassium hydroxide. Key steps include:

- Alkylation : Reacting glycine with methylating agents (e.g., methyl iodide) in alkaline conditions to form N,N-dimethylglycine .

- Neutralization : Treating the product with KOH to yield the potassium salt.

- Purification : Use recrystallization or column chromatography to achieve >98% purity, verified by NMR (¹H/¹³C) and LC-MS .

Q. What analytical techniques are critical for characterizing this compound?

Essential methods include:

- Spectroscopy : NMR to confirm structure (e.g., methyl proton signals at δ 2.2–2.4 ppm) and IR for functional groups (C=O stretch ~1700 cm⁻¹) .

- Elemental Analysis : Validate C, H, N, and K content (±0.3% deviation) .

- Thermal Analysis : TGA/DSC to assess decomposition temperatures and hygroscopicity .

Q. How should this compound be stored to ensure stability in research settings?

Store at 4°C in airtight containers under inert gas (e.g., argon) to prevent moisture absorption and oxidative degradation. Monitor stability via periodic HPLC analysis (retention time shifts indicate degradation) .

Advanced Research Questions

Q. What are the mechanistic implications of this compound in biochemical pathways?

As a glycine derivative, it may modulate methyl group metabolism, influencing SAMe (S-adenosylmethionine)-dependent methylation processes. Studies suggest it acts as a methyl donor in mitochondrial β-oxidation, enhancing energy metabolism in vitro . Isotopic labeling (e.g., ¹³C-methyl groups) can track metabolic flux .

Q. How can contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects) be resolved?

Discrepancies arise from:

- Concentration-dependent effects : Low doses (µM range) show antioxidant activity via ROS scavenging, while high doses (mM) may induce pro-oxidant effects due to redox cycling .

- Cell-type specificity : Test in multiple models (e.g., primary hepatocytes vs. cancer cells) and validate with orthogonal assays (e.g., DCFH-DA for ROS, GSH/GSSG ratios) .

Q. What strategies improve the bioavailability of this compound in drug delivery systems?

- Lipid-based carriers : Encapsulate in liposomes to enhance membrane permeability .

- Prodrug design : Esterify the carboxyl group (e.g., ethyl ester derivatives) to improve absorption, followed by enzymatic hydrolysis in vivo .

- Co-crystallization : Pair with co-formers (e.g., cyclodextrins) to enhance solubility .

Q. How does this compound interact with metal ions in catalytic or extraction applications?

The carboxylate group chelates divalent metals (e.g., Cu²⁺, Pd²⁺). Stability constants (log K) can be determined via potentiometric titration. In extraction, optimize pH (4–6) to maximize metal binding efficiency .

Methodological Considerations

Q. What computational models predict the reactivity of this compound in complex systems?

Use DFT (Density Functional Theory) to calculate:

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites .

- Binding energies : Simulate interactions with enzymes (e.g., glycine N-methyltransferase) using molecular docking (AutoDock Vina) .

Q. How can researchers address batch-to-batch variability in synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.